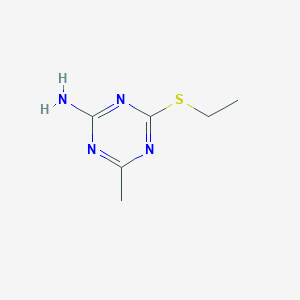

4-(Ethylsulfanyl)-6-Methyl-1,3,5-Triazin-2-Amine

Beschreibung

Key Geometric Parameters (Theoretical and Experimental)

- Triazine Ring Bond Lengths :

- Bond Angles :

| Parameter | Value | Source |

|---|---|---|

| Planarity Deviation | <0.03 Å (r.m.s.) | |

| Dihedral Angle (C-S-C) | 111.5° |

Crystallographic data for this specific compound remain unreported, but X-ray analyses of structurally similar derivatives (e.g., benzenesulfonamide-triazine hybrids) show intermolecular N–H···N hydrogen bonds stabilizing the lattice. The ethylsulfanyl group’s conformation relative to the triazine ring minimizes steric clashes, favoring a gauche arrangement.

Comparative Analysis of s-Triazine Derivative Frameworks

Substituent effects on the s-triazine scaffold significantly influence electronic properties and reactivity. Below is a comparative analysis with key derivatives:

Electronic and Steric Considerations

- Ethylsulfanyl vs. Chloro : The -SCH₂CH₃ group enhances nucleophilic substitution reactivity compared to -Cl due to sulfur’s larger atomic radius and polarizability.

- Methyl vs. Methoxy : Methoxy groups (-OCH₃) exert stronger electron-donating effects via resonance, whereas methyl (-CH₃) contributes primarily through inductive effects.

Reactivity Trends

Eigenschaften

IUPAC Name |

4-ethylsulfanyl-6-methyl-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4S/c1-3-11-6-9-4(2)8-5(7)10-6/h3H2,1-2H3,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJQMCVIFTDRXNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC(=NC(=N1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30369415 | |

| Record name | 4-(Ethylsulfanyl)-6-methyl-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57639-45-9 | |

| Record name | 4-(Ethylsulfanyl)-6-methyl-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

4-(Ethylsulfanyl)-6-Methyl-1,3,5-Triazin-2-Amine is a synthetic compound belonging to the triazine class, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₆H₁₀N₄S

- Molecular Weight : 170.24 g/mol

- CAS Number : 175204-60-1

Antimicrobial Activity

Research indicates that triazine derivatives exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial and fungal strains.

Antifungal Activity

A study highlighted the antifungal efficacy of triazine-based compounds against Candida albicans, a common pathogen responsible for opportunistic infections. The compound melanogenin (Mel56), structurally similar to this compound, demonstrated fungicidal activity with minimal inhibitory concentrations (MIC) ranging from 8 to 16 µg/mL against clinical strains of C. albicans . This suggests that this compound may also possess antifungal properties worth investigating.

Bacterial Activity

The compound's structure suggests potential activity against Gram-positive bacteria. A related study on soft antimicrobial agents indicated that compounds with similar structural motifs achieved MIC values below 10 µg/mL against various bacterial strains . This positions this compound as a candidate for further exploration in antibacterial applications.

While specific mechanisms for this compound are not well-documented, insights can be drawn from studies on related triazine compounds. The antifungal action of Mel56 was linked to its ability to inhibit the yeast-to-hyphae transition in C. albicans, suggesting a novel mechanism that could be applicable to other triazines . Additionally, compounds targeting mitochondrial functions in pathogens have shown promise in disrupting cellular processes critical for survival.

Case Studies and Research Findings

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

One of the primary applications of 4-(Ethylsulfanyl)-6-Methyl-1,3,5-Triazin-2-Amine is in agriculture as a potential herbicide or pesticide. The presence of the triazine ring suggests that it may interact with biological systems in plants and pests, providing a mechanism for herbicidal activity. Preliminary studies indicate that compounds with similar structures can inhibit specific enzymes involved in plant growth or pest metabolism, leading to their effective use in crop protection strategies.

Medicinal Chemistry

In medicinal chemistry, this compound shows promise as a lead compound for drug development. The compound's ability to interact with biological targets such as enzymes and receptors is under investigation. Initial findings suggest that triazine derivatives may exhibit biological activities including antimicrobial and anticancer properties. Further research is necessary to elucidate these interactions and their implications for therapeutic applications.

Materials Science

The compound's unique structural characteristics also make it suitable for applications in materials science. Its potential use in polymer synthesis and as a precursor for creating functional materials has been noted. For instance, triazine-based compounds are known for their thermal stability and photoluminescent properties, which can be harnessed in the development of novel materials for electronics and photonics .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Triazine derivatives exhibit diverse biological and industrial applications, modulated by substituent variations. Below is a comparative analysis of 4-(Ethylsulfanyl)-6-Methyl-1,3,5-Triazin-2-Amine with structurally or functionally related compounds.

Pharmaceutical Candidates

Key Observations:

- Substituent Impact: Bulky groups (e.g., adamantyl in ) enhance target selectivity but may reduce solubility. The ethylsulfanyl group in the query compound balances lipophilicity and molecular size, favoring fragment-based binding to Hsp90α.

- Target Specificity: While the query compound targets Hsp90α, morpholino and piperazinyl derivatives (e.g., ) target kinases or GPCRs, reflecting substituent-driven pharmacological diversity.

Agricultural/Herbicidal Compounds

Key Observations:

- Structural vs.

- Chloro-Substituted Derivatives: Chloro groups (e.g., atrazine ) increase environmental persistence but raise toxicity concerns, unlike the query compound’s ethylsulfanyl moiety, which may degrade more readily.

Other Derivatives

Key Observations:

- Reactivity: Chloromethyl groups () confer electrophilicity, enabling cross-linking reactions, whereas the ethylsulfanyl group in the query compound is less reactive but more stable.

Vorbereitungsmethoden

Nucleophilic Substitution on Cyanuric Chloride Derivatives

A common approach involves stepwise nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with ethylthiol and methylamine or methyl-substituted nucleophiles under controlled temperature and solvent conditions.

Mechanism:

The chlorine atoms on the triazine ring are displaced by nucleophiles via nucleophilic aromatic substitution (SNAr), with the first substitution often occurring at the 4-position, followed by substitution at the 6-position.

Synthesis via 4-Hydroxy-5-Methyl-2-(4-nitrophenyl)-6H-1,3-Oxazin-6-One Intermediate

A patented laboratory-scale method describes the synthesis of related methylthio-substituted triazines, which can be adapted for ethylsulfanyl derivatives:

-

- React 4-hydroxy-5-methyl-2-(4-nitrophenyl)-6H-1,3-oxazin-6-one with S-methylisothiourea in methanol at 64 °C for 4 hours.

- After reaction completion, remove methanol by distillation.

- Treat the residue with sodium bicarbonate solution to precipitate the product.

- Filter, wash, and dry the solid to obtain the substituted triazine.

Copper-Catalyzed Amination and Sulfur Substitution

Recent research highlights copper(I)-catalyzed Ullmann-type reactions for efficient substitution on triazine rings:

-

- React dichlorotriazinyl derivatives with ethylthiol or ethylsulfanyl nucleophiles in the presence of Cu(I) catalysts and bases like sodium carbonate.

- Reaction temperatures range from 80 to 100 °C.

- Reaction times are shorter (4–8 hours) compared to traditional methods (24–48 hours).

- Yields are high, typically 85–99%.

-

- Mild conditions and shorter reaction times.

- High regioselectivity and product purity.

- Applicable to a variety of nucleophiles including amines and thiols.

Comparative Data Table of Preparation Methods

Research Findings and Analytical Data

Elemental Analysis:

Experimental elemental composition closely matches theoretical values, confirming the successful synthesis of the target compound.Thermal Properties:

Melting points around 210–212 °C indicate a pure crystalline product.Mechanistic Insights: The substitution reactions proceed via nucleophilic aromatic substitution facilitated by electron-withdrawing effects of the triazine ring nitrogen atoms, enabling selective displacement of chlorine or hydroxyl groups.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Ethylsulfanyl)-6-Methyl-1,3,5-Triazin-2-Amine, and how can reaction conditions be optimized?

- Methodological Answer : A practical one-pot synthesis involves cotrimerization of aromatic nitriles with guanidine derivatives under solvent-free conditions. For example, reacting guanidine with nitriles bearing ethylsulfanyl and methyl substituents at 120–150°C in inert atmospheres yields the target compound. Optimization includes controlling stoichiometry (1:1 nitrile:guanidine), using catalytic bases (e.g., K₂CO₃), and monitoring reaction progress via TLC or HPLC to minimize byproducts .

Q. How can the molecular structure of this compound be validated experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for structural elucidation. Crystals grown via slow evaporation in polar aprotic solvents (e.g., DMSO/ethanol mixtures) typically adopt triclinic systems with intermolecular N–H···N hydrogen bonds. Complementary techniques include:

- ¹H/¹³C NMR : Methyl groups resonate at δ ~2.3–2.5 ppm, while ethylsulfanyl protons appear as triplets (δ ~1.3 ppm for CH₃, δ ~3.1 ppm for SCH₂) .

- FT-IR : Confirm N–H stretching (3200–3400 cm⁻¹) and C=S vibrations (650–750 cm⁻¹) .

Q. What are the key physicochemical properties influencing solubility and stability?

- Methodological Answer : The compound’s solubility is polarity-dependent: poorly soluble in water (<1 mg/mL) but soluble in DMSO or DMF. Stability studies (TGA/DSC) indicate decomposition above 215°C. Store under inert gas (N₂/Ar) at –20°C to prevent oxidation of the ethylsulfanyl group. Aqueous stability assays (pH 4–9, 25°C) show negligible degradation over 72 hours, but acidic conditions (pH <3) promote hydrolysis .

Advanced Research Questions

Q. How can computational modeling predict intermolecular interactions and crystal packing?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model π-stacking and hydrogen-bonding motifs. Software like Mercury (CCDC) visualizes crystal structures derived from X-ray data, revealing non-centrosymmetric packing dominated by N–H···N contacts. Molecular dynamics simulations (AMBER/CHARMM) further predict solvent effects on crystallization .

Q. What strategies resolve contradictions in spectroscopic data across studies?

- Methodological Answer : Discrepancies in NMR shifts (e.g., ethylsulfanyl proton splitting) often arise from solvent polarity or concentration effects. Standardize conditions:

- Use deuterated DMSO-d₆ or CDCl₃ for consistency.

- Employ heteronuclear correlation (HSQC/HMBC) to assign ambiguous peaks.

- Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation (m/z 170.24 [M+H]⁺) .

Q. How does the ethylsulfanyl group influence reactivity in amine-exchange reactions?

- Methodological Answer : The ethylsulfanyl group acts as a moderate electron-withdrawing substituent, facilitating nucleophilic substitution at the triazine C-4 position. For example, reacting with primary amines (e.g., benzylamine) in THF at 60°C replaces the ethylsulfanyl group, forming 4-(benzylamino)-6-methyl-1,3,5-triazin-2-amine. Monitor reaction progress via LC-MS and isolate products via silica gel chromatography (eluent: ethyl acetate/hexane 3:7) .

Q. What analytical methods detect degradation products under environmental conditions?

- Methodological Answer : Accelerated degradation studies (e.g., UV irradiation, pH extremes) followed by HPLC-UV/HRMS identify major degradants like 6-methyl-1,3,5-triazine-2,4(1H,3H)-dione. Use C18 columns (3.5 µm, 150 mm) with 0.1% formic acid in water/acetonitrile gradients (5–95% ACN over 20 min). Compare retention times and fragmentation patterns to synthetic standards .

Methodological Considerations for Experimental Design

- Synthetic Scalability : Pilot-scale reactions (>10 g) require inert reactors (e.g., Schlenk lines) to prevent oxidation.

- Purification : Recrystallization from ethanol/water (7:3) yields >95% purity.

- Safety : The ethylsulfanyl group may release H₂S under strong acidic conditions; conduct reactions in fume hoods with H₂S detectors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.